The synthesis of NVP-SRA880 involves several steps aimed at constructing its complex molecular framework. Although specific synthetic routes are not detailed in the available literature, the synthesis generally follows methods utilized for non-peptide antagonists of somatostatin receptors. These methods typically involve:
NVP-SRA880 features a complex molecular structure that allows it to interact specifically with somatostatin receptors. The exact molecular formula and structural representation are critical for understanding its pharmacological properties.
NVP-SRA880 undergoes several chemical reactions that are crucial for its activity as a somatostatin receptor antagonist. These reactions primarily involve:
The mechanism of action of NVP-SRA880 involves its competitive antagonism at the sst1 receptor. Upon administration:
NVP-SRA880 exhibits several physical and chemical properties that are relevant for its pharmacological profile:
NVP-SRA880 has several scientific applications:
The development of somatostatin receptor ligands historically focused on peptide analogues, with octreotide (approved 1982) representing an early milestone due to its metabolic stability over native somatostatin-14 (t₁/₂ <3 minutes) [2] [6]. Prior to NVP-SRA880, research on somatostatin receptor subtype 1 (sst₁) was hindered by the absence of selective, non-peptide antagonists. Peptidic compounds faced limitations including poor blood-brain barrier permeability, metabolic instability, and promiscuous binding across multiple somatostatin receptors [1] [5]. The discovery of NVP-SRA880 (patented 1998-1999) emerged from systematic screening of benz[g]quinoline derivatives, culminating in the first non-peptide sst₁ antagonist with nanomolar affinity [1] [7]. This breakthrough addressed a critical gap in pharmacological tools, enabling precise investigation of sst₁ functions without cross-reactivity at sst₂-sst₅ receptors.
Table 1: Evolution of Somatostain sst₁ Ligands
Ligand Type | Representative Compound | Key Affinity (sst₁) | Limitations |
---|---|---|---|
Native peptide | Somatostatin-14 (SRIF-14) | ~2.9 nM [5] | Non-selective; rapid degradation |
Early cyclic peptides | Octreotide | >1000 nM [5] | sst₂/sst₅ preferential |
First-gen sst₁ peptides | CH-275 | 31 nM [5] | Moderate selectivity; peptide limitations |
Non-peptide antagonist | NVP-SRA880 | 1.3-3.2 nM (pKd 8.0-8.1) [1] [7] | Selective; CNS penetrant |
Somatostatin receptor subtype 1 (sst₁) exhibits a distinctive CNS distribution profile, with high density in cerebral cortex, hippocampus, basal ganglia, and retina [2] [4] [9]. Unlike sst₂ and sst₅ receptors—which primarily regulate endocrine functions—sst₁ serves as a critical autoreceptor modulating somatostatin release. In the rat retina, sst₁ blockade by NVP-SRA880 increases endogenous somatostatin secretion, confirming its autoreceptor function [4] [9]. Similarly, in basal ganglia, sst₁ antagonism enhances striatal dopamine release, implicating it in motor control pathways [4].
Functionally, sst₁ receptors couple to inhibitory G-proteins (Gi/o), reducing cAMP accumulation upon activation. NVP-SRA880 antagonizes this effect competitively, as demonstrated in AtT-20 corticotroph cells where it reversed SRIF-14-induced cAMP inhibition (pKB 7.5-7.7) [3] [7]. This selectivity enables dissection of sst₁-specific pathways:
Table 2: Binding Selectivity Profile of NVP-SRA880
Receptor | Binding Affinity (pKd) | Selectivity Ratio vs. sst₁ | Functional Assay |
---|---|---|---|
sst₁ (human) | 8.0-8.1 [7] | 1.0 (reference) | cAMP inhibition antagonism |
sst₂ | ≤6.0 [7] | >100-fold | No functional activity |
sst₃ | ≤6.0 [7] | >100-fold | No functional activity |
sst₄ | ≤6.0 [7] | >100-fold | No functional activity |
sst₅ | ≤6.0 [7] | >100-fold | No functional activity |
Dopamine D₄ | 7.0-7.5 [7] | ~10-fold | Not antagonized |
The molecular architecture of NVP-SRA880 ([3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g]quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide) represents a structural departure from peptide-based ligands. Its design integrates a benz[g]quinoline core linked to a 4-nitrophenylpiperazine moiety, conferring high sst₁ affinity (Kd 1.3-3.2 nM) while avoiding peptidase susceptibility [7] [8]. Key innovations include:
NVP-SRA880 exhibits surmountable antagonism in functional assays. In GTPγS binding studies, it competitively displaced SRIF-14 with linear Schild plots (slope ~1.0), confirming reversible binding [7]. Unlike earlier peptide antagonists, it lacks intrinsic efficacy in reporter gene assays even at 10 μM concentrations [1] [7]. Its pharmacokinetic advantages include:
Table 3: Chemical and Pharmacological Profile of NVP-SRA880
Property | Specification | Research Utility |
---|---|---|
Chemical Name | [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone | Precise receptor targeting |
CAS Registry | 187218-90-2 (free base) | Compound identification |
Molecular Weight | 464.57 g/mol [8] | Pharmacokinetic calculations |
Stereochemistry | (3R,4aR,10aR) enantiomer | Stereoselective binding studies |
sst₁ Kd | 1.3-3.2 nM (pKd 8.0-8.1) [7] | Receptor occupancy studies |
Selectivity | >100-fold vs. sst₂-sst₅ [7] | Clean pharmacological profiling |
The compound’s discovery validated novel pharmacophore models for sst₁, where distance constraints between aromatic centers (6.5–8.5 Å) and basic nitrogen atoms were optimized in non-peptide scaffolds [5]. This template enabled subsequent generations of sst₁-selective compounds, including radio-iodinatable agonists for imaging studies (e.g., compound 25 from [5]). As a research tool, NVP-SRA880 facilitated the first direct evidence of sst₁ autoreceptors in retina and basal ganglia, redefining somatostatin’s regulatory mechanisms in these tissues [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7